molecular formula C13H9Cl2NO4S B7638085 4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid

4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B7638085
M. Wt: 346.2 g/mol
InChI Key: SSPSWVJTSDGRPC-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H9Cl2NO4S. It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride to form the intermediate 3,4-dichlorophenylsulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an organic solvent like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dichlorophenyl)sulfamoyl]benzamide
  • 4-[(3,4-Dichlorophenyl)sulfamoyl]phenylacetic acid
  • 4-[(3,4-Dichlorophenyl)sulfamoyl]phenylpropionic acid

Uniqueness

4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a sulfamoyl group attached to a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-11-6-3-9(7-12(11)15)16-21(19,20)10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPSWVJTSDGRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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